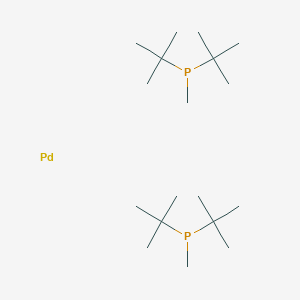
Di-tert-butyl(methyl)phosphane--palladium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(methyl)phosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two di-tert-butyl(methyl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in catalysis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)phosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with di-tert-butyl(methyl)phosphane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PdCl2+2P(t-Bu)2Me→Pd[P(t-Bu)2Me]2Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Di-tert-butyl(methyl)phosphane–palladium (2/1) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkylating agents, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
科学的研究の応用
Di-tert-butyl(methyl)phosphane–palladium (2/1) has a wide range of applications in scientific research:
作用機序
The mechanism by which di-tert-butyl(methyl)phosphane–palladium (2/1) exerts its effects involves the coordination of the palladium center to the phosphane ligands, which stabilizes the palladium in its active form. This allows the palladium to participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-phosphine complex used in similar catalytic applications.
Di-tert-butylneopentylphosphine: A related phosphine ligand used in organometallic chemistry.
Uniqueness
Di-tert-butyl(methyl)phosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
特性
CAS番号 |
479210-19-0 |
|---|---|
分子式 |
C18H42P2Pd |
分子量 |
426.9 g/mol |
IUPAC名 |
ditert-butyl(methyl)phosphane;palladium |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
InChIキー |
VIRUWCAELCHVPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


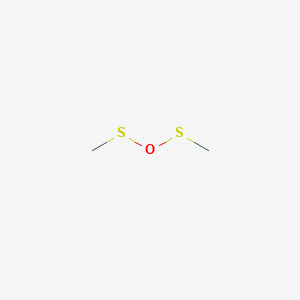
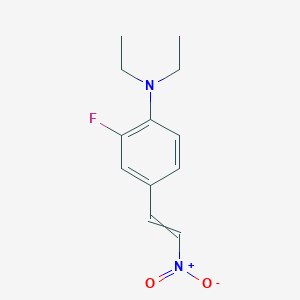
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
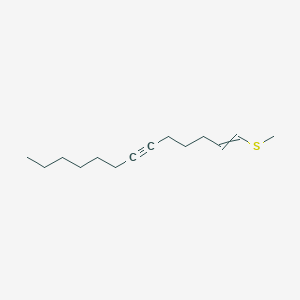
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)
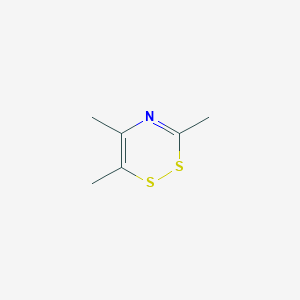
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)

![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
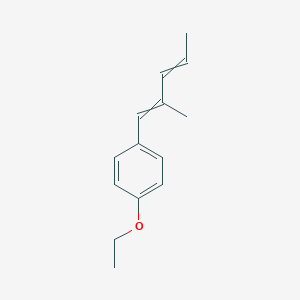
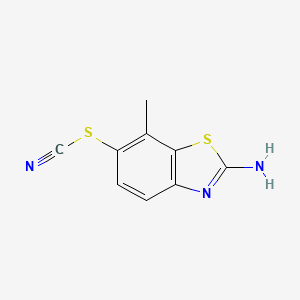
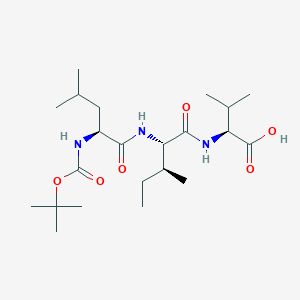
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
